molecular formula C6H12O3 B3386917 (2R,3S)-3-hydroxy-2-methylpentanoic acid CAS No. 77302-11-5

(2R,3S)-3-hydroxy-2-methylpentanoic acid

Cat. No.: B3386917
CAS No.: 77302-11-5
M. Wt: 132.16 g/mol
InChI Key: NVIHALDXJWGLFD-UHNVWZDZSA-N
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Description

(2R,3S)-3-hydroxy-2-methylpentanoic acid is a chiral organic compound with significant importance in various scientific fields It is a stereoisomer of 3-hydroxy-2-methylpentanoic acid, characterized by its specific spatial arrangement of atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-hydroxy-2-methylpentanoic acid can be achieved through several methods. One common approach involves the use of microbial enzymes, such as lipases, which catalyze the stereoselective hydrolysis of esters. Another method includes the chemical synthesis via stereoselective reduction of the corresponding keto acid using chiral catalysts.

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered strains of microorganisms, such as Yarrowia lipolytica, is a widely used method. These microorganisms are cultivated under specific conditions to produce the desired stereoisomer in high yields .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-hydroxy-2-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding keto acid.

    Reduction: The keto group can be reduced back to the hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 3-keto-2-methylpentanoic acid.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3S)-3-hydroxy-2-methylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-3-hydroxy-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, influencing metabolic processes. The compound’s stereochemistry plays a crucial role in its binding affinity and activity, making it a valuable tool for studying enzyme mechanisms and developing new drugs .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-hydroxy-2-methylpentanoic acid
  • (2R,3R)-3-hydroxy-2-methylpentanoic acid
  • (2S,3S)-3-hydroxy-2-methylpentanoic acid

Uniqueness

(2R,3S)-3-hydroxy-2-methylpentanoic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereoisomer is often preferred in research and industrial applications for its higher selectivity and efficacy compared to other isomers .

Properties

IUPAC Name

(2R,3S)-3-hydroxy-2-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIHALDXJWGLFD-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@@H](C)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439511
Record name CTK2G6651
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77302-11-5
Record name CTK2G6651
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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